molecular formula C6H12N2S B15076120 1-Propylimidazolidine-2-thione CAS No. 24521-44-6

1-Propylimidazolidine-2-thione

Cat. No.: B15076120
CAS No.: 24521-44-6
M. Wt: 144.24 g/mol
InChI Key: CASCDJLRHJZLLR-UHFFFAOYSA-N
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Description

1-Propylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of propylamine with carbon disulfide and formaldehyde under basic conditions. This reaction typically proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired imidazolidine-2-thione ring .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between propylamine, carbon disulfide, and formaldehyde, resulting in higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Propylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. In the case of its anti-HIV activity, the compound inhibits the enzyme reverse transcriptase, preventing the replication of the virus .

Comparison with Similar Compounds

Uniqueness: 1-Propylimidazolidine-2-thione stands out due to its unique combination of a propyl group and imidazolidine-2-thione ring, which enhances its chemical reactivity and broadens its range of applications. Its ability to form stable metal complexes and its potential as an anti-HIV agent further distinguish it from other similar compounds .

Properties

CAS No.

24521-44-6

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

1-propylimidazolidine-2-thione

InChI

InChI=1S/C6H12N2S/c1-2-4-8-5-3-7-6(8)9/h2-5H2,1H3,(H,7,9)

InChI Key

CASCDJLRHJZLLR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCNC1=S

Origin of Product

United States

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